4-Nitro-Dl-Phenylalanine Hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

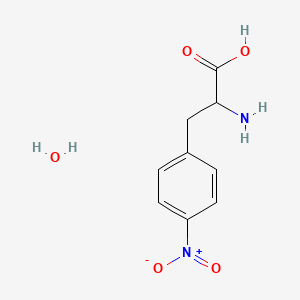

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZDHJRNUIXKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 4-Nitro-DL-Phenylalanine Hydrate

This technical guide provides a detailed, multi-technique workflow for the complete structural elucidation of 4-Nitro-DL-phenylalanine Hydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the scientific rationale behind the analytical strategy. The approach described herein establishes a self-validating system, ensuring the highest degree of confidence in the final structural assignment by integrating data from spectroscopic, crystallographic, thermal, and chromatographic techniques.

Introduction: The Significance of this compound

4-Nitro-DL-phenylalanine is a non-proteogenic amino acid that serves as a crucial building block in medicinal chemistry and biochemical research. Its incorporation into peptides can introduce unique conformational constraints, act as a fluorescent quencher, or serve as a precursor for further chemical modification. The compound is a vital intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

The presence of a specific hydration state (a hydrate) is of critical importance in pharmaceutical development. The water molecule(s) within the crystal lattice can significantly influence a compound's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, unambiguous confirmation of the molecular structure, including its hydration state, is a non-negotiable prerequisite for any further development. This guide outlines the definitive workflow to achieve this.

Foundational Analysis: Confirming the Molecular Identity

Before proceeding to complex structural analysis, the fundamental molecular formula and purity must be established. This initial phase provides the foundational data upon which all subsequent interpretations will be built.

Physicochemical Properties & Elemental Analysis

The initial assessment involves verifying basic properties and elemental composition. Commercial suppliers often provide a starting point for this information.

| Property | Expected Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄·H₂O | |

| Molecular Weight | 228.2 g/mol | |

| Appearance | Faintly yellow or white to brown solid powder | |

| CAS Number | 2922-40-9, 207569-25-3 |

Protocol: Elemental Analysis (CHN)

-

Dry the sample under vacuum at room temperature to remove surface moisture without disturbing the hydrate water.

-

Submit approximately 2-3 mg of the sample for Carbon, Hydrogen, and Nitrogen (CHN) analysis.

-

Compare the experimentally determined weight percentages with the theoretical values for the monohydrate (C=47.37%, H=5.30%, N=12.28%) and the anhydrous form (C=51.43%, H=4.80%, N=13.33%).

-

Causality: A close match with the theoretical values for the monohydrate provides strong initial evidence for the presence of one water molecule per molecule of the amino acid.

-

Elucidating the Core Molecular Structure: A Spectroscopic Triad

Spectroscopic methods are employed to confirm that the correct organic molecule has been synthesized, ruling out isomers and confirming the presence of all key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the parent molecule, independent of its hydration state.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infuse the solution into an ESI-MS instrument.

-

Acquire spectra in both positive and negative ion modes.

-

Expected Results: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 211.07, corresponding to the anhydrous 4-Nitro-DL-phenylalanine. In negative ion mode, the deprotonated molecule [M-H]⁻ would appear at m/z 209.06.

-

Expertise: Observing the mass of the anhydrous molecule is expected, as the water of hydration is typically lost during the ionization process. This analysis confirms the mass of the core organic structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of its constitution and differentiation from isomers (e.g., 2-nitro or 3-nitrophenylalanine).

Protocol: ¹H and ¹³C NMR

-

Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) with a small amount of NaOD to aid solubility.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Reference the spectra appropriately.

-

Trustworthiness: The predicted NMR spectra provide a template for validation. Any significant deviation would warrant an investigation into the sample's identity or purity. A common impurity, for instance, is a condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine, which would present a much more complex spectrum.

-

Table of Expected NMR Chemical Shifts (in D₂O)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.2 | d | 2H | H adjacent to -NO₂ |

| Aromatic | ~7.5 | d | 2H | H adjacent to -CH₂ |

| Alpha-H | ~4.0 | dd | 1H | α-CH |

| Beta-H | ~3.2, ~3.0 | m | 2H | β-CH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl | ~175 | C=O | ||

| Aromatic | ~148 | C-NO₂ | ||

| Aromatic | ~145 | C-CH₂ | ||

| Aromatic | ~132 | CH adjacent to -CH₂ | ||

| Aromatic | ~125 | CH adjacent to -NO₂ | ||

| Alpha-C | ~56 | α-CH | ||

| Beta-C | ~38 | β-CH₂ |

Note: Actual chemical shifts may vary slightly based on solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique to identify the key functional groups present in the molecule and, critically, to provide direct evidence of the water of hydration.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Table of Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3500 (broad) | O-H Stretch | Water of Hydration (H₂O) |

| ~3000-3200 | N-H Stretch | Amino Group (-NH₂ as -NH₃⁺) |

| ~1580-1610 | C=O Stretch (asymmetric) | Carboxylate (-COO⁻) |

| ~1520 & ~1350 | N-O Stretch (asymmetric & symmetric) | Nitro Group (-NO₂) |

| ~1400 | C=O Stretch (symmetric) | Carboxylate (-COO⁻) |

-

Expertise: In the solid state, amino acids exist as zwitterions. Therefore, we expect to see absorptions for -NH₃⁺ and -COO⁻ rather than -NH₂ and -COOH. The most telling feature for the hydrate is a broad absorption band in the 3400-3500 cm⁻¹ region, characteristic of the O-H stretching vibrations of water molecules engaged in hydrogen bonding within the crystal lattice.

Definitive Solid-State Structure: The Crystallographic Approach

While spectroscopy confirms the molecular components, only X-ray diffraction can reveal how those components are arranged in three-dimensional space, defining the crystal packing, intermolecular interactions, and the precise location of the water molecule.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Protocol: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a saturated aqueous solution at room temperature is the most common method.

-

Mounting: Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The positions of hydrogen atoms, including those on the water molecule, can typically be located from the difference electron density map.

Expertise & Causality: For a racemic (DL) mixture, the crystal structure is expected to be centrosymmetric. This is because the inversion center relates the D-enantiomer to the L-enantiomer. Therefore, one would anticipate the crystal to belong to a centrosymmetric space group (e.g., P-1, P2₁/c, C2/c). This is a key diagnostic feature; crystallization in a chiral (non-centrosymmetric) space group would indicate spontaneous resolution, which is a much rarer event.

Table of Representative Crystallographic Data (Hypothetical) As the crystal structure is not publicly available, this table represents typical, realistic values for a small organic racemate hydrate.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~17.2 |

| β (˚) | ~98.5 |

| Volume (ų) | ~1035 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.46 |

| R-factor (R1) | < 0.05 |

The final refined structure would provide precise bond lengths, bond angles, and, most importantly, the hydrogen-bonding network involving the amino acid zwitterions and the water molecule, thus definitively elucidating the hydrate structure.

Quantifying Water and Thermal Stability

Thermal analysis provides quantitative information about the water of hydration and assesses the compound's thermal stability.

Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Calibrate the TGA and DSC instruments using appropriate standards.

-

Place 5-10 mg of the sample in an aluminum pan.

-

Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to >300 °C.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Expected Thermal Events:

-

TGA: A distinct, single-step weight loss will be observed. The percentage of weight loss should correspond to the theoretical percentage of water in a monohydrate (7.89%).

-

DSC: An endothermic peak will be observed corresponding to the dehydration event seen in the TGA. At a higher temperature (typically >230 °C), a sharp, complex endotherm or exotherm will indicate the decomposition of the molecule. Most amino acids decompose upon melting.

Data Synthesis: The combination of TGA and DSC confirms the presence of hydrate water, quantifies it, and determines the temperature at which the material is no longer stable. For example, a weight loss of ~8% between 80-120 °C would be conclusive evidence for a monohydrate that is stable up to 80 °C.

Integrated Structure Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound requires an integrated, multi-technique approach. While foundational techniques like elemental analysis, mass spectrometry, NMR, and FTIR confirm the molecular formula, connectivity, and the presence of water, they are insufficient on their own. Thermal analysis (TGA/DSC) is essential for quantifying the water of hydration and determining thermal stability. Ultimately, single-crystal X-ray diffraction stands as the definitive technique, providing an unambiguous, three-dimensional map of the atomic arrangement in the solid state. By following this comprehensive and self-validating workflow, researchers and drug developers can establish the precise structure of this important amino acid derivative with the highest level of scientific confidence, providing the solid ground needed for further research and development.

An In-depth Technical Guide to the Synthesis of 4-Nitro-DL-Phenylalanine Hydrate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Nitro-DL-phenylalanine hydrate, a crucial building block in pharmaceutical development and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and outlines robust quality control measures.

Introduction: Significance and Applications

4-Nitro-DL-phenylalanine is a synthetic derivative of the essential amino acid phenylalanine. The introduction of a nitro group onto the phenyl ring significantly alters its electronic properties, making it a valuable tool for a variety of scientific applications. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs for neurological disorders.[1][2] In biochemical research, it is employed to study protein-protein interactions, enzyme kinetics, and as a component in modified peptides.[2] The nitro group can act as a useful spectroscopic probe or be chemically reduced to an amine, providing a handle for further functionalization. This guide focuses on the synthesis of the racemic (DL) form as a hydrate (C₉H₁₀N₂O₄·H₂O), the common commercially available form.[2]

The Synthetic Pathway: Electrophilic Aromatic Nitration

The most established and industrially viable method for synthesizing 4-Nitro-DL-phenylalanine is through the direct nitration of DL-phenylalanine. This reaction is a classic example of electrophilic aromatic substitution.

Mechanism of Nitration

The core of the synthesis involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3]

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack: The electron-rich π-system of the phenylalanine aromatic ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Regioselectivity: The amino acid side chain (-CH₂CH(NH₃⁺)COOH) on the benzene ring is an ortho-, para-directing group. However, under the strongly acidic conditions of the reaction, the amino group is protonated to form an ammonium group (-NH₃⁺). This protonated group is strongly deactivating and meta-directing. The interplay between the activating effect of the alkyl chain and the deactivating effect of the ammonium group, along with steric hindrance at the ortho positions, leads to the para-substituted product being the major isomer.

-

Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

The entire reaction must be conducted at low temperatures (typically 0-5 °C) to control the exothermic nature of the nitration and to minimize the formation of unwanted byproducts from oxidation or polysubstitution.

Experimental Protocol

This protocol is a comprehensive methodology derived from established principles of phenylalanine nitration.[4][5] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Notes |

| DL-Phenylalanine | ≥99% | 165.19 | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | 98.08 | Dehydrating agent and catalyst |

| Concentrated Nitric Acid (HNO₃) | 68-70% | 63.01 | Nitrating agent |

| Ammonia Solution (NH₄OH) | 28% aq. soln. | 35.04 | For neutralization |

| Deionized Water | High Purity | 18.02 | For workup and recrystallization |

| Crushed Ice | - | - | For temperature control |

Step-by-Step Synthesis Procedure

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0 °C. Slowly, and with vigorous stirring, add a volume of concentrated nitric acid via the dropping funnel, ensuring the temperature of the mixture does not exceed 10 °C. A common and effective volume ratio is 2:1 of sulfuric acid to nitric acid.[4]

-

Dissolution of Starting Material: In a separate beaker, slowly and carefully add DL-phenylalanine (1.0 molar equivalent) to a portion of the pre-chilled concentrated sulfuric acid. Stir until a clear solution is obtained, maintaining the temperature below 5 °C.

-

Nitration Reaction: Transfer the DL-phenylalanine solution to the dropping funnel. Add this solution dropwise to the cold, stirred nitrating mixture. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0 and 5 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 3-5 hours.[4][5]

-

Reaction Quench: Prepare a large beaker containing a stirred mixture of crushed ice and deionized water. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the ice-water slurry. This quenching process is highly exothermic and must be done with caution to control the temperature rise.

-

Neutralization and Precipitation: Cool the resulting aqueous solution in an ice bath. Slowly add a 28% ammonia solution to neutralize the acid. The pH should be carefully monitored and adjusted to be between 7 and 8.[5] During neutralization, a white or pale-yellow solid of 4-Nitro-DL-phenylalanine will precipitate.

-

Isolation of Crude Product: Allow the suspension to stand, preferably overnight in a cold room (approx. 4 °C), to ensure complete precipitation. Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove residual inorganic salts.

Purification by Recrystallization

-

Dissolution: Transfer the crude solid to a flask. Add a minimal amount of hot deionized water or a mixed solvent system (e.g., water-methanol) to dissolve the product completely.[6]

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. Slow cooling is crucial for the formation of well-defined crystals.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to obtain this compound as a faintly yellow powder.[2] The presence of water of hydration is a result of crystallization from an aqueous solution.

Process Logic and Causality

The following diagram illustrates the workflow for the synthesis, emphasizing the key stages and control points.

Caption: Synthesis workflow from reagents to final product.

Byproduct and Isomer Control

The primary challenge in this synthesis is controlling the formation of byproducts.

-

Isomeric Impurities: While the para-isomer is favored, small amounts of ortho- and meta-nitrophenylalanine can form. The purification by recrystallization is critical for removing these, as their solubility characteristics differ from the desired para-isomer.

-

Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of hydroxylated byproducts, such as 2-, 3-, and 4-hydroxyphenylalanine (tyrosine isomers).[7][8][9] Maintaining a low reaction temperature is the most effective way to suppress these side reactions.

-

Condensation Products: Under certain conditions, condensation between nitrated phenylalanine molecules can occur, leading to dimeric impurities.[4] Controlled addition of reagents and maintaining a homogenous solution helps to minimize this.

Quality Control and Characterization

To ensure the final product meets the required specifications for research or pharmaceutical use, a series of analytical tests are performed.

| Parameter | Method | Specification / Expected Outcome | Rationale |

| Purity | High-Performance Liquid Chromatography (HPLC) | >99.0% | Quantifies the main compound and separates it from isomeric and other impurities. |

| Identity | ¹H NMR and ¹³C NMR Spectroscopy | Spectrum conforms to the known structure of 4-Nitro-DL-phenylalanine. | Provides definitive structural confirmation. Expected ¹H NMR signals include aromatic protons (doublets around 8.2 and 7.4 ppm), the alpha-proton (triplet or dd around 4.3 ppm), and beta-protons (doublet of doublets around 3.2-3.4 ppm). |

| Identity | Infrared (IR) Spectroscopy | Shows characteristic peaks for NO₂, COOH, and NH₂ groups. | Confirms the presence of key functional groups. |

| Melting Point | Melting Point Apparatus | ~215-235 °C (decomposes) | A sharp melting range is indicative of high purity. |

| Water Content | Karl Fischer Titration | <10.0% (typically one mole of water) | Quantifies the amount of water to confirm the formation of the hydrate. |

The following diagram outlines the relationship between the synthesis process and the quality control checkpoints.

Caption: Quality control checkpoints for the final product.

Safety and Handling

The synthesis of 4-Nitro-DL-phenylalanine involves hazardous materials and requires strict adherence to safety protocols.

-

Nitrating Mixture: The mixture of concentrated sulfuric and nitric acids is extremely corrosive and a powerful oxidizing agent. It reacts violently with water and organic materials. Always add the acid mixture to water/ice, never the other way around. All additions must be slow and performed with adequate cooling.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles at all times. Work should be conducted exclusively within a certified chemical fume hood.

-

Waste Disposal: Acidic waste must be neutralized before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound via electrophilic nitration is a well-established, albeit hazardous, process. Success hinges on the careful control of reaction temperature to maximize the yield of the desired para-isomer and minimize oxidative side reactions. A robust purification strategy, primarily through recrystallization, is essential to achieve the high purity required for its intended applications. The analytical techniques outlined in this guide provide a framework for the comprehensive characterization and quality control of the final product, ensuring its suitability for demanding research and development environments.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 6. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 7. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatic hydroxylation and nitration of phenylalanine and tyrosine by peroxynitrite. Evidence for hydroxyl radical production from peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Nitro-DL-Phenylalanine Hydrate

This guide provides a comprehensive technical overview of 4-Nitro-DL-phenylalanine hydrate (CAS No. 2922-40-9), a pivotal synthetic amino acid derivative. Intended for researchers, scientists, and professionals in drug development and biochemical fields, this document delves into its chemical identity, synthesis, analytical characterization, and key applications, grounding all information in established scientific principles and methodologies.

Core Chemical Identity and Physicochemical Properties

This compound is a racemic mixture of the D- and L-enantiomers of 4-nitrophenylalanine, incorporating a molecule of water into its crystal structure. The presence of the nitro group on the phenyl ring significantly alters its electronic properties compared to native phenylalanine, making it a valuable tool in various scientific disciplines.

Systematic Name: 2-Amino-3-(4-nitrophenyl)propanoic acid hydrate[1]

Common Synonyms: p-Nitro-DL-phenylalanine hydrate, H-DL-Phe(4-NO2)-OH·H2O[1]

CAS Number: 2922-40-9[1][2][3][4]

It is crucial to distinguish this racemic hydrate from its anhydrous form and its individual stereoisomers (L- and D- forms), which possess different CAS numbers and may exhibit distinct biological activities and applications.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₄·H₂O | [1] |

| Molecular Weight | 228.20 g/mol | [5][7] |

| Appearance | Faintly yellow to light yellow powder | [1] |

| Melting Point | 236-237 °C (decomposes) (for anhydrous form) | [3] |

| Solubility | Soluble in water | [5] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of 4-Nitro-DL-Phenylalanine: Electrophilic Aromatic Substitution

The primary industrial synthesis of 4-Nitro-DL-phenylalanine is achieved through the nitration of DL-phenylalanine. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Causality of Experimental Choices

The choice of a mixed acid system, typically concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is critical. Sulfuric acid, being a stronger acid, protonates nitric acid, facilitating the formation of the highly reactive nitronium ion, which is the key electrophile in this reaction. The reaction is conducted at low temperatures (e.g., 0°C) to control the exothermic nature of the nitration and to minimize the formation of by-products, such as dinitrated species or products of side-chain oxidation.[8] A study by Fang et al. (2009) highlights that controlling the reaction temperature and time is crucial for maximizing the yield of the desired 4-nitro isomer and minimizing by-products like the 2-nitro isomer.[8]

Diagram of Synthesis Pathway

Caption: Synthesis of 4-Nitro-DL-phenylalanine via nitration.

Step-by-Step Synthesis Protocol

The following protocol is a representative method for the synthesis of 4-Nitro-DL-phenylalanine.

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 16 mL of concentrated sulfuric acid to 10.0 g of L-phenylalanine with constant stirring, ensuring the temperature remains at 0°C.[9]

-

Nitration Reaction: To this solution, add 3.0 mL of 90% nitric acid dropwise, maintaining the temperature at approximately 0°C.[9]

-

Reaction Quenching: After the addition is complete, allow the mixture to stir for an additional 10-15 minutes. Pour the reaction mixture over approximately 200 mL of crushed ice.[9]

-

Neutralization and Precipitation: Dilute the solution to about 700 mL with water and heat to a boil. Neutralize the solution with lead(II) carbonate (PbCO₃).[9]

-

Purification: Filter the resulting precipitate. The filtrate can be further purified by recrystallization from boiling water to yield 4-Nitro-DL-phenylalanine.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric composition of this compound.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and resolving the enantiomers of 4-Nitro-DL-phenylalanine.

Purity Analysis: A standard reversed-phase HPLC method can be employed to determine the chemical purity.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 270-280 nm.

Chiral Separation: Differentiating between the D- and L-enantiomers requires a chiral stationary phase (CSP).

-

Chiral Column: Teicoplanin-based or cyclodextrin-based CSPs have shown efficacy in separating phenylalanine enantiomers and their derivatives.[2][10]

-

Mobile Phase: The mobile phase composition is highly dependent on the CSP. For teicoplanin-based columns, a mixture of methanol and an aqueous buffer is often used.[2][10]

-

Justification: The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to differential retention times and, thus, their separation. The resolution of enantiomers is critical for applications in asymmetric synthesis and biological studies.

Spectroscopic Analysis: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of a para-substituted benzene ring.

-

Alpha-Proton (α-H): The proton on the chiral carbon will appear as a multiplet, coupled to the adjacent methylene protons.

-

Beta-Protons (β-H₂): The two diastereotopic protons of the methylene group will appear as a multiplet, coupled to the alpha-proton.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carboxylic acid carbon will appear downfield (δ ~170-180 ppm).

-

Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded.

-

Alpha- and Beta-Carbons: The α-carbon and β-carbon will appear in the aliphatic region of the spectrum.

Diagram of Analytical Workflow

Caption: A typical analytical workflow for this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several scientific areas.

Intermediate in Pharmaceutical Synthesis

4-Nitro-DL-phenylalanine serves as a key building block in the synthesis of complex pharmaceutical compounds. A notable example is its use in the production of Zolmitriptan , a medication for the treatment of migraines.[5] The nitro group can be readily reduced to an amine, which can then be further functionalized to build the intricate structure of the final drug molecule.

Peptide Synthesis and Protein Engineering

This non-canonical amino acid is widely used in peptide synthesis.[3][6][11]

-

Fluorescent Quenching: The nitro group can act as a fluorescence quencher, making it useful for designing peptide-based probes to study protein-protein interactions or enzyme kinetics.

-

Structural Modification: Its incorporation into peptides can alter their conformation and stability, which is a key strategy in designing peptide-based therapeutics with improved pharmacokinetic properties.[3]

-

Fmoc-Protected Derivative: The Fmoc-protected version, Fmoc-4-nitro-L-phenylalanine, is a common reagent in solid-phase peptide synthesis.[11]

Biochemical Research and Enzymology

4-Nitro-DL-phenylalanine is a valuable substrate or inhibitor for studying enzymes that process aromatic amino acids. For instance, it has been used to investigate the mechanism of phenylalanine ammonia lyase (PAL), an enzyme involved in plant metabolism. The altered electronic nature of the phenyl ring allows researchers to probe the enzyme's active site and catalytic mechanism.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[1]

Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Conclusion

This compound is more than a simple derivative of a common amino acid. Its strategic nitration opens up a wide array of synthetic possibilities and analytical applications. For researchers in drug discovery and biochemistry, a thorough understanding of its properties, synthesis, and analysis is paramount to leveraging its full potential in the development of novel therapeutics and the advancement of fundamental scientific knowledge.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-NITRO-DL-PHENYLALANINE(2922-40-9) 1H NMR spectrum [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

An In-depth Technical Guide to the Solubility of 4-Nitro-DL-Phenylalanine Hydrate

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitro-DL-phenylalanine hydrate, a critical parameter for its application in pharmaceutical development, biochemical research, and materials science.[1][2] Due to the limited availability of public domain quantitative solubility data for this specific compound, this guide focuses on the foundational principles governing its solubility, provides estimated solubility profiles based on its physicochemical properties, and offers detailed, field-proven experimental protocols for researchers to determine its solubility in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility behavior of this versatile amino acid derivative.

Introduction: Understanding this compound

This compound is a derivative of the essential amino acid phenylalanine, characterized by the presence of a nitro group at the fourth position of the phenyl ring.[3] This modification introduces unique electronic and steric properties, making it a valuable tool in various scientific disciplines. It serves as a crucial intermediate in the synthesis of novel therapeutics, a building block for modified peptides and proteins, and a standard in analytical chemistry.[1][2] The compound typically appears as a white to faintly yellow or brown crystalline solid and is known to have limited solubility in water.[3]

A notable point of consideration is the ambiguity in its registered CAS numbers. Several numbers, including 2922-40-9 and 207569-25-3, are used to refer to the DL-racemic mixture, often without explicit distinction between the hydrate and anhydrous forms.[3] Some suppliers have indicated a move towards using the same CAS number for both forms, treating the water of hydration as an impurity.[4] Researchers should, therefore, exercise diligence in characterizing the specific form of the compound they are using.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is influenced by several key factors:

-

Polarity: The molecule possesses both polar (amino and carboxylic acid groups, nitro group) and non-polar (phenyl ring) regions. Its solubility will be highest in solvents with a similar polarity profile.

-

Hydrogen Bonding: The amino and carboxylic acid groups, as well as the nitro group, can participate in hydrogen bonding, both as donors and acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to be more effective at solvating the molecule.

-

pKa and pH: As an amino acid derivative, 4-Nitro-DL-phenylalanine is zwitterionic. Its charge state, and therefore its solubility, will be significantly influenced by the pH of the aqueous solution. The isoelectric point (pI) is the pH at which the molecule has a net-zero charge, and solubility is typically at a minimum.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a critical factor. A higher lattice energy will generally lead to lower solubility.

Estimated Solubility Profile of this compound

In the absence of extensive experimentally determined quantitative data, we can estimate the solubility behavior of this compound in various solvents based on its structural features and the principle of "like dissolves like."

Table 1: Estimated Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of polar functional groups capable of hydrogen bonding suggests some solubility. However, the non-polar phenyl ring and the nitro group may limit extensive solubility in highly polar solvents like water. The limited solubility in water is a known characteristic.[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which can effectively solvate the polar groups of the molecule. Qualitative data suggests solubility in these solvents.[5] |

| Non-Polar | Hexane, Toluene | Very Low | The significant polarity of the amino acid backbone and the nitro group makes it unlikely to dissolve in non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can interact with the phenyl ring and the nitro group. Qualitative reports indicate solubility in these solvents.[5] |

It is important to note that these are estimations. The actual quantitative solubility can be influenced by factors such as temperature, purity of the compound, and the specific isomeric form. For comparison, the parent compound, DL-Phenylalanine, has a reported solubility in water of 14.11 g/L at 25 °C.[6] The addition of the polar nitro group might slightly increase its affinity for polar solvents compared to the parent amino acid, but the overall effect will be a complex interplay of various intermolecular forces.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and accurate solubility data, this section provides detailed, step-by-step methodologies for determining the solubility of this compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow for equilibrium to be reached. This is typically achieved by placing the container in a shaker bath for 24 to 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful collection of the supernatant, or filtration using a syringe filter (e.g., 0.45 µm), is recommended.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Quantification by UV-Vis Spectroscopy

The presence of the nitro-phenyl chromophore in this compound makes UV-Vis spectroscopy a convenient and effective method for quantification.[11]

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum (typically 200-400 nm) to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear in accordance with the Beer-Lambert law.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of this compound, particularly in complex matrices.[12][13][14]

Protocol:

-

Method Development: Develop a suitable HPLC method, including the choice of column (a C18 reversed-phase column is often a good starting point), mobile phase, flow rate, and detector wavelength (based on the UV-Vis spectrum).[12][15]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject a filtered aliquot of the saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Solubility Calculation: Determine the concentration of the solute in the injected sample by comparing its peak area to the calibration curve. Calculate the solubility, accounting for any dilution.

Factors Influencing Solubility and Practical Considerations

-

Temperature: The solubility of most solids increases with temperature. It is crucial to control and report the temperature at which solubility measurements are made.

-

pH (for aqueous solutions): The solubility of this compound in aqueous media will be highly pH-dependent. A full solubility profile should be determined across a range of pH values.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can significantly affect solubility. It is advisable to characterize the solid form of the compound being studied.

-

Purity: Impurities can alter the measured solubility. Using a well-characterized, high-purity compound is essential for accurate results.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a thorough understanding of its physicochemical properties allows for a reasoned estimation of its solubility behavior. This guide provides the theoretical foundation and, more importantly, robust and detailed experimental protocols to enable researchers to determine the solubility of this compound in their specific solvent systems of interest. The provided methodologies for the shake-flask method coupled with UV-Vis and HPLC quantification offer a reliable framework for generating the critical data needed for advancing research and development in pharmaceuticals and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Nitro-L-phenylalanine | 949-99-5 | TCI AMERICA [tcichemicals.com]

- 5. 4-NITRO-DL-PHENYLALANINE price,buy 4-NITRO-DL-PHENYLALANINE - chemicalbook [chemicalbook.com]

- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. unchainedlabs.com [unchainedlabs.com]

- 12. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. helixchrom.com [helixchrom.com]

- 15. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

commercial sources of high-purity 4-Nitro-Dl-Phenylalanine Hydrate

An In-Depth Technical Guide to Commercial Sources of High-Purity 4-Nitro-DL-Phenylalanine Hydrate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity this compound. It delves into the critical aspects of sourcing this important non-proteinogenic amino acid, including supplier evaluation, purity assessment, and handling protocols, to ensure the integrity and success of research and development endeavors.

Introduction: The Significance of this compound in Scientific Research

4-Nitro-DL-phenylalanine, a derivative of the essential amino acid phenylalanine, serves as a crucial building block and intermediate in a variety of scientific applications. Its utility is particularly pronounced in the synthesis of novel pharmaceutical compounds and peptidomimetics. The introduction of a nitro group onto the phenyl ring provides a versatile chemical handle for further functionalization, making it an invaluable tool for medicinal chemists and drug designers.

The hydrated form, specifically 4-Nitro-DL-phenylalanine monohydrate, is often the commercially available and stable form of this compound. Its application as an intermediate in the synthesis of molecules that inhibit tumor necrosis factor-α (TNF-α) production highlights its relevance in developing new therapeutic agents. Given its role in the synthesis of potentially life-saving drugs, the purity and quality of this compound are of paramount importance.

Navigating the Commercial Landscape: A Curated List of Suppliers

A critical first step for any research program is the identification of reliable suppliers that can provide high-purity materials. The following table summarizes prominent commercial sources of this compound, offering a starting point for procurement. It is important to note that stated purity levels can vary and should always be verified by reviewing the supplier's Certificate of Analysis (CoA).

| Supplier | Product Name | CAS Number | Stated Purity |

| LGC Standards | DL-4-Nitrophenylalanine hydrate | 40856-69-7 | Not specified on product page, requires inquiry |

| Alfa Aesar (Thermo Fisher Scientific) | DL-4-Nitrophenylalanine monohydrate | 40856-69-7 | 97% |

| AK Scientific, Inc. | DL-4-Nitrophenylalanine monohydrate | 40856-69-7 | 97% |

| Santa Cruz Biotechnology, Inc. | DL-4-Nitrophenylalanine monohydrate | 40856-69-7 | Not specified on product page, requires inquiry |

| MedChemExpress | DL-4-Nitrophenylalanine monohydrate | 40856-69-7 | >98% |

| TCI Chemicals | DL-4-Nitrophenylalanine | 2922-40-9 (anhydrous) | >98.0% (T) |

The Causality of Purity: Why High-Purity is Non-Negotiable

In the realm of drug development and intricate organic synthesis, the purity of a starting material like this compound directly influences the outcome of an experiment. Impurities can lead to a cascade of undesirable effects:

-

Side Reactions: Unwanted chemical entities can participate in side reactions, leading to the formation of complex and difficult-to-separate byproducts. This not only reduces the yield of the desired product but also complicates the purification process.

-

Inaccurate Biological Data: In biological assays, impurities can exhibit their own pharmacological activity, leading to misleading or erroneous results. This can derail a research program, wasting valuable time and resources.

-

Regulatory Hurdles: For drug development programs, the presence of unknown impurities can create significant regulatory challenges, potentially delaying or preventing the approval of a new therapeutic.

The typical synthesis of 4-nitrophenylalanine involves the nitration of phenylalanine. This reaction can produce a mixture of ortho, meta, and para isomers, with the para isomer being the desired product. The presence of residual ortho and meta isomers is a common impurity that must be carefully controlled.

A Self-Validating System for Supplier and Material Qualification

To ensure the procurement of high-quality this compound, a robust, self-validating system for supplier and material qualification is essential. This workflow ensures that the material meets the stringent requirements of your research.

Caption: Supplier Qualification Workflow for High-Purity Reagents.

Experimental Protocols for In-House Quality Control

Verifying the purity and identity of a received lot of this compound is a critical step. The following are standard analytical techniques and protocols for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds.

-

Objective: To quantify the main component and detect any potential impurities.

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the nitro-aromatic group has a strong absorbance (e.g., 274 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Analysis: Inject the sample and analyze the resulting chromatogram. The area percentage of the main peak corresponds to the purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule.

-

Objective: To verify the identity and structural integrity of the compound.

-

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a small amount of acid or base to aid dissolution.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of 4-Nitro-DL-phenylalanine.

-

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a common and effective method for amino acids.

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of 4-Nitro-DL-phenylalanine.

-

Handling and Storage: Preserving Material Integrity

Proper handling and storage are crucial to maintain the quality of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. The Safety Data Sheet (SDS) from the supplier should be consulted for detailed handling and safety information.

Conclusion

Sourcing high-purity this compound is a critical undertaking for any research or drug development program that utilizes this versatile intermediate. By carefully selecting reputable suppliers, implementing a robust in-house quality control system, and adhering to proper handling and storage protocols, scientists can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This diligence at the procurement stage lays the foundation for successful and reproducible scientific innovation.

An In-depth Technical Guide to the Spectral Analysis of 4-Nitro-DL-Phenylalanine Hydrate

This guide provides a comprehensive overview of the spectral data for 4-Nitro-DL-phenylalanine hydrate, a compound of significant interest in pharmaceutical development and biochemical research.[1][2] As a derivative of the essential amino acid phenylalanine, its unique electronic and structural properties, conferred by the nitro group, make it a valuable building block in the synthesis of novel therapeutics and a tool for studying enzyme kinetics.[2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction to the Spectroscopic Characterization of this compound

The precise structural elucidation and confirmation of purity of this compound are paramount for its application in research and development. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. NMR spectroscopy offers detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, confirming the compound's identity. This guide will delve into the characteristic spectral signatures of this compound, providing a foundational understanding for its analysis and utilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Expected ¹H NMR Spectral Data (D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 2H | Ar-H (ortho to NO₂) |

| ~7.50 | d | 2H | Ar-H (meta to NO₂) |

| ~4.20 | t | 1H | α-CH |

| ~3.30 | dd | 1H | β-CH₂ |

| ~3.15 | dd | 1H | β-CH₂ |

Note: Chemical shifts are approximate and can vary based on concentration and exact pH of the D₂O solution. The amine (-NH₂) and carboxylic acid (-COOH) protons are typically exchanged with deuterium in D₂O and are therefore not observed.

Expert Insights: The downfield shift of the aromatic protons at ~8.20 ppm is a direct consequence of the strong electron-withdrawing nature of the nitro group. The diastereotopic nature of the β-protons, adjacent to the chiral α-carbon, results in their distinct chemical shifts and complex splitting patterns (doublet of doublets).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~147 | Ar-C (para to CH₂CH(NH₂)COOH) |

| ~145 | Ar-C (ipso to NO₂) |

| ~131 | Ar-CH (meta to NO₂) |

| ~124 | Ar-CH (ortho to NO₂) |

| ~55 | α-CH |

| ~36 | β-CH₂ |

Note: The use of DMSO-d₆ as a solvent allows for the observation of the carboxylic acid carbon. Chemical shifts are approximate.[3]

Expert Insights: The choice of DMSO-d₆ as a solvent is often pragmatic for amino acids, as it can solubilize both the free acid and its salts, and the residual solvent peak does not typically interfere with the signals of interest.[4][5][6] The chemical shifts of the aromatic carbons are significantly influenced by the nitro substituent, with the carbon bearing the nitro group and the para-carbon being the most deshielded.

Experimental Protocol: NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Methodology for NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7][8][9]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for ¹H NMR to exchange labile protons, or DMSO-d₆ for both ¹H and ¹³C NMR).[7][8][9]

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a small cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which will typically require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., HDO at ~4.79 ppm in D₂O, or DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[6][10]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amino acid backbone, the aromatic ring, and the nitro group.

Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3000 (broad) | O-H stretch, N-H stretch | Hydrate water, -NH₃⁺ |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2900 | C-H stretch | Aliphatic |

| ~1630 | N-H bend | -NH₃⁺ (asymmetric) |

| ~1580 | C=O stretch | Carboxylate (-COO⁻) |

| ~1520 | N=O stretch | Nitro (-NO₂) (asymmetric) |

| ~1490 | C=C stretch | Aromatic ring |

| ~1340 | N=O stretch | Nitro (-NO₂) (symmetric) |

| ~1400 | C=O stretch | Carboxylate (-COO⁻) (symmetric) |

Note: The zwitterionic form of the amino acid is expected in the solid state, leading to absorptions for -NH₃⁺ and -COO⁻.

Expert Insights: The broad absorption in the 3400-3000 cm⁻¹ region is characteristic of the O-H stretching of the water of hydration and the N-H stretching of the ammonium group. The strong, distinct absorptions for the asymmetric and symmetric stretches of the nitro group are key identifiers for this compound. The position of the carboxylate stretches confirms the zwitterionic nature of the amino acid in the solid state.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[11][12][13][14][15]

Workflow for FT-IR KBr Pellet Preparation and Analysis

Caption: Workflow for FT-IR KBr pellet preparation and analysis.

Step-by-Step Methodology for FT-IR Analysis

-

Sample Preparation:

-

Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture, then cool and store in a desiccator.[12]

-

In an agate mortar, weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[12][14]

-

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained. This is crucial to minimize light scattering.[13]

-

Transfer the powder to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent or translucent pellet.[12][14]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids, as it minimizes fragmentation during the ionization process.[16][17][18]

Expected Mass Spectrometry Data (ESI-MS)

-

Molecular Formula: C₉H₁₀N₂O₄

-

Molecular Weight (hydrate): 228.19 g/mol

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.

| m/z | Ion |

| 211.07 | [M+H]⁺ (anhydrous) |

| 229.08 | [M+H]⁺ (hydrate) |

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information. Common fragmentation pathways for protonated phenylalanine derivatives include the loss of water (H₂O), carbon monoxide (CO), and the entire amino acid side chain.[21]

Expert Insights: The choice of positive or negative ion mode depends on the analyte's ability to be protonated or deprotonated. For amino acids, positive ion mode is generally effective due to the basicity of the amine group.[16][18][22] The mobile phase composition, particularly the pH, can significantly influence ionization efficiency.[16]

Experimental Protocol: ESI-MS Analysis

Workflow for ESI-MS Sample Preparation and Analysis

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. ckgas.com [ckgas.com]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. organomation.com [organomation.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. scienceijsar.com [scienceijsar.com]

- 12. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. youtube.com [youtube.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. nebiolab.com [nebiolab.com]

- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. scbt.com [scbt.com]

- 21. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.umd.edu [chem.umd.edu]

A Technical Guide to the Research Applications of 4-Nitro-DL-Phenylalanine Hydrate

Introduction: Unlocking New Research Avenues with a Modified Amino Acid

In the landscape of biochemical and pharmaceutical research, the ability to probe, modify, and synthesize novel biomolecules is paramount. Non-natural amino acids serve as powerful tools in this endeavor, offering unique chemical functionalities that expand the repertoire of biological systems. 4-Nitro-DL-phenylalanine hydrate, a synthetic derivative of the essential amino acid phenylalanine, stands out as a particularly versatile building block and research reagent.[1]

This technical guide provides an in-depth exploration of the potential research applications of this compound. We will move beyond a simple cataloging of uses to delve into the underlying chemical principles and strategic experimental designs that make this compound an invaluable asset for researchers in drug discovery, enzymology, and materials science. The core of its utility lies in the introduction of a nitro group (NO₂) onto the phenyl ring of phenylalanine, a modification that imparts unique electronic, steric, and reactive properties.[2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage these properties to address complex scientific questions.

Physicochemical Profile and Handling

A thorough understanding of a compound's properties is the foundation of its effective application. This compound is a stable, crystalline solid at room temperature, though it is recommended to be stored at 0-8 °C for long-term stability.[2] Its key physicochemical characteristics are summarized below.

| Property | Value | Reference(s) |

| Synonyms | p-Nitro-DL-phenylalanine hydrate, 2-Amino-3-(4-nitrophenyl)propionic acid hydrate | [2] |

| CAS Number | 2922-40-9 | [2] |

| Molecular Formula | C₉H₁₀N₂O₄·H₂O | [2] |

| Molecular Weight | 228.2 g/mol | [2] |

| Appearance | Faintly yellow or white to brown crystalline powder/solid | [1][2][4] |

| Purity | Typically ≥98% or ≥99% (HPLC) | [2][4] |

| Melting Point | 236-237 °C (decomposes) | |

| Solubility | Limited solubility in water | [1] |

Safety and Handling: As with any laboratory chemical, proper safety precautions are essential. 4-Nitro-DL-phenylalanine is considered hazardous and may cause skin and respiratory irritation.[5] It is harmful if swallowed.[6] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][7] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[5][6]

Core Research Applications and Methodologies

The true potential of this compound is realized in its diverse applications. The nitro group acts as a versatile chemical handle and a modulator of molecular properties.

Pharmaceutical Development and Enzyme Inhibition

A primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and modulators for specific biological pathways.[2][8]

Causality of Application: The electron-withdrawing nature of the nitro group significantly alters the electron density of the aromatic ring. When incorporated into a drug candidate, this can modify its binding affinity and specificity for a target enzyme or receptor. The nitro group can form specific hydrogen bonds or electrostatic interactions within a protein's active site that the parent phenylalanine cannot, potentially leading to more potent and selective inhibition.

Workflow: Screening for Enzyme Inhibition

Caption: Workflow for identifying enzyme inhibitors using 4-Nitro-DL-phenylalanine derivatives.

Experimental Protocol: Enzyme Inhibition Assay (Generic)

-

Reagent Preparation:

-

Prepare a stock solution of the 4-Nitro-DL-phenylalanine-containing test compound in a suitable solvent (e.g., DMSO).

-

Prepare a buffered solution (e.g., Tris-HCl or PBS) appropriate for the target enzyme's optimal activity.

-

Prepare solutions of the purified target enzyme and its corresponding substrate (e.g., a fluorogenic or chromogenic substrate) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the test compound solution at various concentrations (serially diluted) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

-

Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at the optimal temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Normalize the rates to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Self-Validation: The protocol's integrity is validated by the consistent performance of the positive and negative (vehicle) controls. A reproducible sigmoidal dose-response curve indicates a specific inhibitory effect.

Peptide Synthesis and Protein Engineering

4-Nitro-DL-phenylalanine is an essential building block for creating modified peptides and proteins.[2][3] Its incorporation can confer novel properties, such as enhanced stability, altered receptor binding, or the introduction of a spectroscopic probe.[3][9]

Causality of Application:

-

Spectroscopic Probe: The nitroaromatic group has a distinct UV-Vis absorbance profile, allowing it to be used as a chromophore to quantify peptide concentration or to study conformational changes.[3]

-

Chemical Handle: The nitro group can be chemically reduced to an amine (-NH₂). This newly introduced amine group can then be used for specific chemical conjugations, such as attaching fluorescent dyes, crosslinkers, or drug molecules. This two-step process allows for site-specific modification of peptides and proteins.

Pathway: Post-Synthetic Modification of a Peptide

Caption: Chemical pathway for site-specific labeling of a peptide via a 4-Nitro-phenylalanine residue.

Experimental Protocol: Reduction of Nitro-Phenylalanine in a Peptide

-

Peptide Preparation: Synthesize and purify the peptide containing the 4-Nitro-phenylalanine residue using standard solid-phase or solution-phase methods. Dissolve the lyophilized peptide in an appropriate solvent. For example, use an aqueous buffer like 50 mM ammonium bicarbonate if the peptide is water-soluble.

-

Reducing Agent: Prepare a fresh solution of the reducing agent. A common choice is sodium dithionite. Prepare a 1 M stock solution in water immediately before use.

-

Reduction Reaction:

-

In a reaction vial, add the peptide solution.

-

Add a 50- to 100-fold molar excess of sodium dithionite to the peptide solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours. The yellow color of the nitro-peptide solution should fade, indicating the conversion to the colorless amino-peptide.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by reverse-phase HPLC connected to a mass spectrometer (LC-MS). The product, 4-aminophenylalanine-containing peptide, will have a different retention time and a mass decrease of 30 Da (NO₂ replaced by NH₂).

-

Once the reaction is complete, purify the resulting amino-peptide from excess reducing agent and byproducts using reverse-phase HPLC.

-

-

Validation: Successful conversion is confirmed by mass spectrometry, showing the expected mass shift. The purified product can then be used in subsequent conjugation reactions.

Other Promising Research Areas

-

Biochemical Research: This compound is used to investigate protein-protein interactions and enzyme mechanisms.[2][8][9] By replacing a natural phenylalanine with its nitrated counterpart, researchers can study how the altered electronics affect binding and function.

-

Analytical Chemistry: It can be employed as an internal standard in chromatographic techniques, such as HPLC or Mass Spectrometry, for the precise quantification of amino acids in complex biological samples.[8][9]

-

Material Science: The unique properties of 4-Nitro-DL-phenylalanine are being explored for creating novel polymers and nanocomposites, which could have applications in specialized drug delivery systems.[8][9]

Conclusion and Future Outlook

This compound is more than just a synthetic amino acid; it is a versatile tool that empowers researchers to ask and answer fundamental questions in chemistry and biology. Its utility in pharmaceutical synthesis, enzyme inhibition studies, and peptide engineering is well-established.[2][3][8] The future will likely see an expansion of its use in materials science and the development of more sophisticated biological probes and targeted therapeutics. As synthetic biology and chemical biology continue to evolve, the demand for precisely engineered molecules like this compound will undoubtedly grow, solidifying its place as a cornerstone reagent in the modern research laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 207569-25-3 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

protocol for incorporating 4-Nitro-Dl-Phenylalanine into peptides

An Application Guide to the Synthesis of Peptides Containing 4-Nitro-DL-Phenylalanine

Authored by: A Senior Application Scientist

Abstract